3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, an azetidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the azetidine ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.
Coupling reactions: The thiazole and azetidine intermediates are then coupled with a benzenesulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
- Bases: Triethylamine, sodium hydroxide
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and azetidine rings.
Biological Research: The compound can be used as a tool to study enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring may enhance binding affinity and specificity to certain receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide include:
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole, which also exhibit antimicrobial and anticancer activities.
Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid, which are studied for their biological activities.
Benzenesulfonamide derivatives: Compounds like sulfanilamide, which is a well-known antimicrobial agent.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer enhanced biological activity and specificity compared to its individual components.
Properties
IUPAC Name |
3-chloro-N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-2-1-3-12(6-10)24(20,21)17-7-13(19)18-8-11(9-18)22-14-16-4-5-23-14/h1-6,11,17H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJTEGDHWEHAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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